Product packaging for Dibenzazepine-10,11-dione(Cat. No.:CAS No. 19579-83-0)

Dibenzazepine-10,11-dione

Cat. No.: B137843
CAS No.: 19579-83-0
M. Wt: 223.23 g/mol
InChI Key: JDPDFSIEJKKSEC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dibenzazepine (B1670418) Scaffolds in Medicinal Chemistry

The dibenzazepine scaffold is a cornerstone in the development of various centrally acting drugs. The journey began with the discovery of imipramine, a dibenzazepine derivative, in the 1950s, which revolutionized the treatment of depression. This led to the exploration of other compounds with this tricyclic core, resulting in the development of anticonvulsants like carbamazepine (B1668303) and its analogue, oxcarbazepine (B1677851). ontosight.ai The versatility of the dibenzazepine framework has allowed for the synthesis of a wide array of derivatives with diverse pharmacological activities, including antipsychotic, anxiolytic, and antihistaminic properties. Over the decades, medicinal chemists have systematically modified the dibenzazepine structure to optimize therapeutic efficacy and minimize side effects, leading to a rich history of drug discovery and development centered around this privileged scaffold.

Significance of Dibenzazepine-10,11-dione as a Precursor and Research Target Compound

This compound serves a dual role in the scientific community. Firstly, it is a crucial precursor or intermediate in the synthesis of various organic compounds. chembk.com For instance, it is recognized as an impurity in the manufacturing process of the widely used antiepileptic drug, oxcarbazepine. ontosight.aicymitquimica.comchemicalbook.combiomol.com The controlled synthesis and study of this dione (B5365651) are therefore essential for ensuring the purity and quality of such pharmaceuticals.

Secondly, this compound itself is a target for biological investigation. While its own pharmacological profile is not as extensively studied as its more famous relatives, its structural features suggest potential biological activity. The dione functional groups, for example, can participate in various chemical reactions and interactions within a biological system. Research into its properties can unveil new therapeutic possibilities or provide insights into the structure-activity relationships of the broader dibenzazepine class. For example, derivatives of the related 10,11-dihydro-5H-dibenz[b,f]azepine scaffold have been investigated as inhibitors of SIRT2, an enzyme implicated in cancer and neurodegeneration. nih.gov Furthermore, some dibenzazepine derivatives have shown potential as antitumor agents by targeting DNA topoisomerase. google.com

Chemical and Physical Properties

This compound is a solid, dark yellow to very dark orange compound. chemicalbook.com It is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₉NO₂
Molecular Weight223.23 g/mol nih.gov
IUPAC Name5H-dibenzo[b,f]azepine-10,11-dione sigmaaldrich.com
CAS Number19579-83-0 nih.gov
SolubilitySlightly soluble in DMSO chemicalbook.combiomol.com

Research Findings

Recent research has focused on the synthesis and potential applications of this compound and its derivatives. One notable synthetic route involves the oxidation of oxcarbazepine using selenium dioxide in dioxane, yielding this compound with a high yield of 90%. chemicalbook.com

In terms of applications, this compound has been utilized as a reagent in the preparation of bifunctional dipolar electroluminescent templates for optoelectronic applications. chemicalbook.combiomol.com This highlights its potential in the field of materials science.

Furthermore, the broader class of benzazepines, to which this compound belongs, exhibits a wide range of biological activities. researchgate.net These include anti-depressant, anti-hypertensive, and anti-ischaemic properties. researchgate.net While the specific biological activities of this compound are still under investigation, its structural similarity to these active compounds makes it a promising candidate for further research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B137843 Dibenzazepine-10,11-dione CAS No. 19579-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11H-benzo[b][1]benzazepine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPDFSIEJKKSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173243
Record name Dibenzazepine-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19579-83-0
Record name Dibenzazepine-10,11-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzazepine-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZAZEPINE-10,11-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Dibenzazepine 10,11 Dione and Its Derivatives

Established Synthetic Routes to Dibenzazepine-10,11-dione

Oxidative Synthesis from Precursors (e.g., Oxcarbazepine)

A primary and efficient method for the synthesis of 5H-Dibenz[b,f]azepine-10,11-dione involves the oxidation of its precursor, Oxcarbazepine (B1677851) (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide). A notable oxidative agent for this transformation is selenium(IV) oxide (SeO2) in a suitable solvent such as 1,4-dioxane. The reaction typically proceeds under reflux conditions with vigorous stirring for several hours. This method has been reported to yield the desired dione (B5365651) in high purity and with a yield of approximately 90%. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates and can be isolated by filtration.

PrecursorReagentSolventReaction TimeYield
OxcarbazepineSelenium(IV) oxide1,4-dioxane7 hours (reflux)90%

Dehydrogenation Approaches for Ring Aromatization

Dehydrogenation is a key strategy for the synthesis of the fully aromatic 5H-dibenzo[b,f]azepine (also known as iminostilbene) from its 10,11-dihydro derivative. An early method involved the gas-phase dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine over a palladium-on-carbon (Pd/C) catalyst packed in a heated column. jocpr.com While this method established the feasibility of aromatization, it often resulted in modest yields ranging from 20-50%. jocpr.com Subsequent research has focused on optimizing catalyst systems for large-scale industrial production, including the use of potassium-promoted iron, cobalt, and manganese oxide catalysts. jocpr.com Industrially, the vapor-phase dehydration of the dihydro precursor over an iron/potassium/chromium catalyst system is employed. jocpr.com While these methods primarily focus on the synthesis of the parent iminostilbene, they are foundational in understanding the chemical transformations of the dibenzazepine (B1670418) core structure.

Advanced Synthetic Strategies for Novel Dibenzazepine Derivatives

Stereoselective Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which are immediate precursors to the corresponding 10-oxo compounds, has been a subject of significant interest. A practical three-step approach has been developed for the synthesis of these alcohol derivatives. rsyn.org This method allows for the introduction of various substituents on the phenyl rings, enabling the exploration of structure-activity relationships. rsyn.org The synthesis of these derivatives is crucial as they can be readily oxidized to the corresponding ketone, a key intermediate for many biologically active dibenzazepine compounds. rsyn.org

A common route to 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives involves the reduction of the ketone functionality of oxcarbazepine derivatives. rsyn.org The development of efficient and straightforward methods for their preparation is an active area of research, as it provides access to a wide range of substituted dibenzazepine scaffolds. rsyn.org

Regioselective Functionalization and Derivatization at the Dibenzazepine Core

The dibenzazepine scaffold allows for regioselective functionalization, enabling the synthesis of a diverse array of derivatives. A key example is the bromination of the dibenzo[b,f]azepine core. This reaction can be controlled to introduce bromine atoms at specific positions on the aromatic rings, which can then serve as handles for further chemical modifications through cross-coupling reactions or other transformations. This approach is instrumental in creating libraries of compounds for screening for various biological activities.

Preparation of Dibenzazepine Carboxamide Analogues

The 5-carboxamide moiety is a common feature in many therapeutically active dibenzazepine derivatives. The synthesis of these analogues can be achieved through various methods. One approach involves the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with different amines, such as pyrrolidine (B122466) or 1-phenylpiperazine, to yield the corresponding carboxamides. ajol.info Another strategy involves the modification of existing carboxamide-containing dibenzazepines. For instance, new analogues have been synthesized by reacting the carboxamide group with various reagents to introduce different functional groups. jocpr.com The preparation of these analogues is of great interest in the development of new drugs with improved pharmacological profiles. researchgate.net

Starting MaterialReagentProduct
5H-dibenzo[b,f]azepine-5-carbonyl chloridePyrrolidine(5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone
5H-dibenzo[b,f]azepine-5-carbonyl chloride1-Phenylpiperazine(5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone
10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloridePyrrolidine(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone
10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride1-Phenylpiperazine(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone

Construction of Bridged Polycyclic Dibenzazepine Systems

The development of bridged polycyclic frameworks derived from dibenzazepines represents a significant area of synthetic exploration, leading to complex molecular architectures. A notable strategy involves a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne, which provides a divergent pathway to various biologically significant benzazepines and bridged polycycloalkanones. This reaction is characterized by its high atom-, step-, and redox-economy.

The proposed mechanism for this transformation involves a sophisticated cascade of reactions, beginning with a tandem oxygen transfer cyclization, followed by a (3+2) cycloaddition, and culminating in a (homo-)hetero-Claisen rearrangement. The resulting polycyclic system is densely functionalized with carbonyl, imine, and diene groups, making it a versatile scaffold for diversity-oriented synthesis of alkaloid-like structures.

Efforts to manage ring strain have been crucial in guiding the reaction toward the desired bridged systems. For instance, minimizing the ring strain in the transient dearomatized intermediate can favor the formation of bridged polycycles. Researchers have demonstrated the ability to extend a [3.2.1]-bridged system to a larger [n.2.1]-bridged system by increasing the ring size, which effectively reduces strain.

A general procedure for this synthesis is outlined in the table below.

StepDescriptionParameters
1. Preparation A solution of the o-nitrophenyl alkyne starting material (1 or 3) is prepared in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.Concentration: 0.03 M
2. Reaction The resulting mixture is heated in an oil bath and stirred for a specified duration.Temperature: 75°C to 90°C
Duration: 6 to 12 hours
3. Workup After cooling to room temperature, the mixture is evaporated under reduced pressure.-
4. Purification The residue is purified by column chromatography on silica (B1680970) gel to yield the desired bridged polycyclic product.Eluent: Petroleum ether/Ethyl acetate

Synthesis of Hybrid Dibenzazepine Structures Incorporating Other Heterocycles (e.g., Triazoles)

The synthesis of hybrid molecules that incorporate the dibenzazepine scaffold with other heterocyclic rings, such as triazoles, has been achieved through molecular hybridization approaches. A highly efficient method for creating these structures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is valued for being a green and efficient route to 1,2,3-triazoles.

The synthesis of dibenzoazepine-substituted triazole hybrids is typically accomplished via a simple two-step process, which affords the final products in high yields, often ranging from 74% to 98%.

The general synthetic pathway is detailed below:

StepReaction TypeReagents and ConditionsDescription
1 Nucleophilic SubstitutionDibenzo[b,f]azepine (DBA), K₂CO₃, Propargyl bromide, in anhydrous DMF.An in situ salt of dibenzoazepine is first formed by treatment with potassium carbonate. Subsequent addition of propargyl bromide results in the synthesis of a key propargyl derivative intermediate.
2 Cu(I)-catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC)The propargyl derivative from Step 1 is reacted with various azide (B81097) intermediates in the presence of a Cu(I) catalyst.This "click" reaction efficiently and regioselectively joins the alkyne-functionalized dibenzazepine with an azide-containing molecule to form the stable 1,2,3-triazole ring, yielding the final hybrid structure.

Mechanistic Investigations of this compound Formation Pathways

This compound, also known as 5H-Dibenz[b,f]azepine-10,11-dione, is recognized as an impurity of the antiepileptic drug Oxcarbazepine, designated as "Oxcarbazepine impurity D". Its formation can occur through synthetic oxidation or as a transformation product of related pharmaceuticals in the environment.

One direct laboratory synthesis involves the oxidation of Oxcarbazepine. The reaction is carried out by refluxing Oxcarbazepine with selenium(IV) oxide in dioxane for several hours. This method results in a high yield (approximately 90%) of this compound.

The formation of similar dione structures has also been investigated in the context of advanced oxidation processes for wastewater treatment. The ozonation of Carbamazepine (B1668303), a structurally related pharmaceutical, provides a mechanistic model for how the dibenzazepine nucleus can be transformed. The reaction is understood to proceed via a Criegee mechanism, where ozone attacks the double bond in the azepine ring. This initial attack leads to the formation of two aldehyde groups. Subsequent intramolecular reaction involving the amine and one of the newly formed aldehyde groups can lead to intermediates like 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD) nih.gov. This intermediate, a dione, demonstrates a plausible pathway for the oxidative formation of the dione functionality on the dibenzazepine core through cleavage and rearrangement mechanisms.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of Dibenzazepine 10,11 Dione Analogues

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification of Dibenzazepine-10,11-dione relies on a combination of spectroscopic methods, each providing unique insights into its molecular architecture. In the context of pharmaceutical quality control, reference standards of this compound are typically supplied with comprehensive analytical data, including NMR, MS, and IR spectra, to ensure accurate identification and quantification. synthinkchemicals.comglppharmastandards.comsynthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. The proton (¹H) NMR spectrum reveals the chemical environment of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the amine (N-H) proton. The aromatic protons, located on the two benzene (B151609) rings, would typically appear in the downfield region (approximately 7.0-8.0 ppm) due to the deshielding effect of the aromatic currents. The integration of these signals would correspond to the eight aromatic hydrogens. The N-H proton signal is also expected, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum provides complementary information. Key signals include those for the two carbonyl carbons (C10 and C11), which are expected to resonate significantly downfield (typically in the range of 180-190 ppm). The twelve aromatic carbons would produce a series of signals in the 120-140 ppm region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. COSY helps establish proton-proton coupling networks within the aromatic rings, while HSQC correlates each proton signal with its directly attached carbon, confirming the C-H framework of the molecule.

Table 1: Expected NMR Spectroscopic Data for this compound
TechniqueStructural UnitExpected Chemical Shift (ppm)Key Information Provided
¹H NMRAromatic Protons (H1-H4, H6-H9)~ 7.0 - 8.0Shows the electronic environment of the 8 aromatic protons.
¹H NMRAmine Proton (N-H)VariableConfirms the presence of the secondary amine group.
¹³C NMRCarbonyl Carbons (C10, C11)~ 180 - 190Identifies the two dione (B5365651) functional group carbons.
¹³C NMRAromatic Carbons~ 120 - 140Maps the carbon skeleton of the fused benzene rings.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₄H₉NO₂), the calculated exact mass is 223.0633 Da. nih.govlgcstandards.com The detection of an ion with this mass-to-charge ratio (m/z) in HRMS analysis serves as strong evidence for the compound's identity.

Fragmentation Analysis: Under electron impact (EI) or other ionization techniques, the molecular ion ([M]+•) can undergo fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. A plausible fragmentation pathway for this compound would involve the initial loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for ketones, leading to a significant fragment ion.

Table 2: Predicted Mass Spectrometry Data for this compound
m/z ValueProposed Ion/FragmentSignificance
223.0633[C₁₄H₉NO₂]⁺• (Molecular Ion)Confirms the molecular weight and elemental formula. nih.govlgcstandards.com
195[M - CO]⁺•Represents the characteristic loss of a carbonyl group.
167[M - 2CO]⁺•Indicates the loss of the second carbonyl group.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is dominated by the characteristic vibrations of its dione and amine functionalities. A study of the related compound Carbamazepine (B1668303) showed a strong C=O stretching vibration at 1677 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=O (Dione)Stretching1670 - 1700 (strong)
C=C (Aromatic)Stretching1450 - 1600

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within a molecule. The spectrum arises from electronic transitions between different energy levels. This compound, with its extended conjugation across two aromatic rings and a dicarbonyl system, is expected to exhibit strong absorptions in the UV region. Studies on similar dibenzo[b,f]azepine derivatives have shown multiple absorption maxima corresponding to the aromatic rings and carbonyl groups. lew.ro

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
Electronic TransitionChromophoreExpected λmax (nm)
π → πAromatic Rings / Conjugated System~ 210 - 290
n → πCarbonyl Groups (C=O)> 300 (weaker intensity)

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical complement to experimental spectroscopic data. These methods can predict molecular structures, energies, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometrical Structure and Vibrational Modes

DFT calculations are widely used to investigate the geometry and electronic structure of dibenzoazepine analogues. nih.gov By employing functionals such as B3LYP with appropriate basis sets, it is possible to compute the minimum energy conformation of this compound.

Table 5: Representative Data Obtainable from DFT Calculations on this compound
Parameter TypeSpecific ExampleSignificance
Optimized Bond LengthC10=O, C11=OProvides theoretical values for carbonyl bond distances.
Optimized Bond AngleC4a-N5-C5aCharacterizes the geometry of the central azepine ring.
Calculated Vibrational FrequencyC=O symmetric stretchCorrelates with experimental FT-IR data for vibrational mode assignment.
Molecular Orbital EnergiesHOMO-LUMO gapRelates to the electronic transitions observed in UV-Vis spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and cost-effective method for studying the electronic excited states of medium-sized organic molecules, often providing results with semi-quantitative accuracy. nih.gov This method is particularly useful for predicting and interpreting UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

For a molecule like Carbamazepine, TD-DFT calculations, often performed with a hybrid functional such as B3LYP and a suitable basis set like 6-31G(d,p), can elucidate the nature of its electronic transitions. nih.gov These calculations reveal the transitions between molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), but also involving other frontier orbitals. The calculated maximum absorption wavelength (λmax) can then be compared with experimental data to validate the computational model. nih.gov

A typical TD-DFT analysis would yield a set of predicted electronic transitions, their corresponding excitation energies, and oscillator strengths, which indicate the intensity of the absorption. For a dibenzazepine (B1670418) analogue, the primary electronic transitions are expected to be of the π → π* type, localized on the aromatic rings and the azepine bridge.

Table 1: Representative TD-DFT Calculated Electronic Excitation Data for a Dibenzazepine Analogue (Carbamazepine) (Note: This table is a representation of typical TD-DFT output for Carbamazepine, as detailed studies on this compound are not readily available.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO4.52274.30.125
HOMO-1 -> LUMO4.88254.10.089
HOMO -> LUMO+15.25236.20.045

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors (Fukui Indices, Parr Functions, Dual Descriptor)

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net

Computational studies on Carbamazepine have investigated its frontier orbitals and global reactivity descriptors using Density Functional Theory (DFT). researchgate.net These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Global Reactivity Descriptors:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Table 2: Calculated Global Reactivity Descriptors for a Dibenzazepine Analogue (Carbamazepine) in the Vapour Phase

ParameterFormulaValue (eV)
E_HOMO--5.87
E_LUMO--1.23
Energy Gap (ΔE)E_LUMO - E_HOMO4.64
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.55
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.32
Electrophilicity Index (ω)μ² / (2η)2.72
Softness (S)1 / (2η)0.216
Electronegativity (χ)3.55

To gain a more localized understanding of reactivity, Fukui functions (f(r)), Parr functions , and the dual descriptor (Δf(r)) are employed. These are local reactivity descriptors that identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The nucleophilic Fukui function (f+(r)) indicates sites prone to attack by nucleophiles.

The electrophilic Fukui function (f-(r)) highlights sites susceptible to attack by electrophiles.

The dual descriptor (Δf(r)) provides a more refined picture, with positive values indicating electrophilic sites and negative values indicating nucleophilic sites.

While specific calculations for this compound are not available, analysis of a related structure would likely show the oxygen and nitrogen atoms of the dione and azepine groups, respectively, as key sites for electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or near-zero potential.

In the context of dibenzazepine analogues like Carbamazepine, MEP analysis reveals that the most negative potential is located around the oxygen atom of the carboxamide group, making it the primary site for electrophilic interactions and hydrogen bond acceptance. nih.gov The regions around the N-H protons exhibit a positive potential, identifying them as hydrogen bond donor sites. nih.gov This information is crucial for understanding intermolecular interactions, such as those involved in crystal packing or drug-receptor binding. nih.gov

In Silico Prediction of Bioactivity Scores

In the early stages of drug discovery, in silico methods are invaluable for predicting the potential biological activity of compounds, thereby prioritizing them for further experimental investigation. Bioactivity scores are calculated based on the structural fragments of a molecule and their statistical contribution to various biological activities. Web-based tools like Molinspiration are commonly used for this purpose. eijppr.com

These tools predict a molecule's potential to act as:

A GPCR ligand

An ion channel modulator

A kinase inhibitor

A nuclear receptor ligand

A protease inhibitor

An enzyme inhibitor

The bioactivity score is interpreted as follows:

Score > 0.00: Good probability of being biologically active.

Score between -0.50 and 0.00: Moderately active.

Score < -0.50: Likely inactive. eijppr.com

For a series of this compound analogues, one could calculate these scores to guide the design of new compounds with specific biological targets in mind. For instance, if the goal is to develop a new anticonvulsant, a high score for ion channel modulation would be desirable.

Table 3: Representative Predicted Bioactivity Scores for a Hypothetical this compound Analogue (Note: This table is illustrative of the type of data generated from in silico bioactivity prediction.)

Target ClassBioactivity Score
GPCR Ligand-0.15
Ion Channel Modulator0.25
Kinase Inhibitor-0.30
Nuclear Receptor Ligand-0.05
Protease Inhibitor-0.45
Enzyme Inhibitor0.10

Pharmacological and Biological Activities of Dibenzazepine Derivatives

Mechanisms of Action at the Molecular and Cellular Level

The therapeutic efficacy of dibenzazepine (B1670418) derivatives stems from their multifaceted interactions with various components of the central nervous system. Their primary mechanism involves the modulation of ion channels and neurotransmitter systems.

A key mechanism of action for many dibenzazepine derivatives, including the well-known anticonvulsant carbamazepine (B1668303), is the blockade of voltage-gated sodium channels (VGSCs). nih.gov These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the VGSCs, these compounds stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures. This action is use-dependent, meaning the blockade is more pronounced in rapidly firing neurons, a hallmark of epileptogenic tissue.

Research has shown that derivatives such as (R)- and (S)-acetates are potent inhibitors of the binding of [3H]batrachotoxinin A 20-alpha-benzoate ([3H]BTX) to sodium channels and the influx of 22Na+ into rat brain synaptosomes, indicating a direct interaction with VGSCs. nih.gov

Beyond their effects on sodium channels, some dibenzazepine derivatives also interact with other ion channels, albeit to a lesser extent. There is evidence to suggest that these compounds can modulate the activity of voltage-gated calcium channels (VGCCs) and potassium channels. The modulation of VGCCs can contribute to the anticonvulsant effect by reducing the influx of calcium, which is a critical step in neurotransmitter release. The interaction with potassium channels can lead to hyperpolarization of the neuronal membrane, further decreasing neuronal excitability.

The pharmacological profile of dibenzazepine derivatives is not limited to ion channel modulation. These compounds also influence various neurotransmitter systems, which contributes to their mood-stabilizing and psychotropic effects. For instance, some derivatives have been shown to interact with serotonin (B10506) and dopamine (B1211576) pathways, which are central to the regulation of mood and behavior.

Furthermore, there is evidence of interactions with the major inhibitory and excitatory neurotransmitter systems in the brain: gamma-aminobutyric acid (GABA) and glutamate (B1630785). While direct binding to GABA or glutamate receptors is not the primary mechanism, some dibenzazepine derivatives can potentiate GABAergic inhibition or attenuate glutamatergic excitation, leading to a net reduction in neuronal excitability.

Anticonvulsant Properties and Neurological Applications

The dibenzazepine scaffold is a fundamental component of several widely used antiepileptic drugs. rsyn.org Compounds like carbamazepine and oxcarbazepine (B1677851) have been mainstays in the treatment of epilepsy for decades. rsyn.orgnih.gov Their anticonvulsant activity is primarily attributed to their ability to block voltage-gated sodium channels, as detailed above. nih.gov

Newer derivatives, such as eslicarbazepine (B1671253) acetate, have been developed to improve upon the efficacy and tolerability of earlier compounds. nih.gov Research has demonstrated the anticonvulsant properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives in preclinical models of seizures, such as the maximal electroshock (MES) test in rats. nih.gov

Table 1: Anticonvulsant Activity of Selected Dibenzazepine Derivatives

Compound Test Model Potency (ED50) Reference
(S)-12 (acetate) MES (oral, rats) 4.7 +/- 0.9 mg/kg nih.gov
(R)-11 (acetate) MES (oral, rats) 10.9 +/- 2.3 mg/kg nih.gov
Carbamazepine MES (i.p., rats) More potent than Oxcarbazepine and other new derivatives nih.gov

Psychotropic Effects and Mood Stabilization

In addition to their use in epilepsy, many dibenzazepine derivatives are effective mood stabilizers, particularly in the treatment of bipolar disorder. This therapeutic effect is thought to be a result of their complex mechanism of action that extends beyond sodium channel blockade to include the modulation of other ion channels and neurotransmitter systems.

The ability of these compounds to influence serotonin and dopamine systems, coupled with their effects on GABAergic and glutamatergic transmission, likely contributes to their mood-stabilizing properties. By dampening neuronal excitability and restoring a balance in neurotransmitter signaling, dibenzazepine derivatives can help to alleviate the extreme mood swings characteristic of bipolar disorder.

Anticancer Potential and Antitumor Mechanisms

Emerging research has pointed towards a potential role for dibenzazepine derivatives in cancer therapy. rsyn.org Several studies have suggested that compounds with the dibenzo[b,f]azepine scaffold possess anticancer properties. nih.gov The proposed mechanisms for these antitumor effects are varied and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with signaling pathways that are crucial for tumor growth and survival. While this is a promising area of research, it is still in the early stages of investigation.

Table 2: Mentioned Chemical Compounds

Compound Name
Dibenzazepine-10,11-dione
Oxcarbazepine
Carbamazepine
Eslicarbazepine acetate
(R)-acetate
(S)-acetate
[3H]batrachotoxinin A 20-alpha-benzoate
Serotonin
Dopamine
Gamma-aminobutyric acid (GABA)

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism for the anticancer effects of dibenzazepine derivatives is the induction of apoptosis. nih.gov Studies have demonstrated that these compounds can trigger programmed cell death in various cancer cell lines. For instance, Carbamazepine, a well-known dibenzazepine, has been shown to induce both apoptosis and general cytotoxicity in the HT-29 human colon adenocarcinoma cell line. nih.gov This pro-apoptotic activity is further supported by immunofluorescence analysis indicating an increase in caspase-3 activity, a key mediator in the intrinsic apoptosis pathway. nih.gov

Furthermore, a series of synthesized 5H-dibenzo[b,e] nih.govresearchgate.netdiazepin-11(10H)-one derivatives were evaluated for their anti-proliferative activity. nih.gov One particular compound from this series, designated 9a, demonstrated potent tumor growth inhibition across multiple human cancer cell lines. nih.gov Investigations into its mechanism revealed that it arrests lung (A549) and breast (MDAMB-231) cancer cells in the G2/M phase of the cell cycle and induces apoptosis. nih.gov This apoptotic induction was confirmed through Hoechst staining and was associated with a reduction in the mitochondrial membrane potential (ΔΨm) and an increase in reactive oxygen species (ROS) levels. nih.gov

Histone Deacetylase (HDAC) Inhibition and Epigenetic Regulation

Dibenzazepine derivatives also exert their anticancer effects through epigenetic regulation, specifically by inhibiting histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in chromatin remodeling and gene expression; their inhibition can lead to the re-expression of silenced tumor suppressor genes. wikipedia.orgnih.gov

Carbamazepine and its primary metabolite, carbamazepine-10,11-epoxide, have been identified as inhibitors of HDACs, particularly HDAC3 and HDAC7, in the HepG2 liver carcinoma cell line. nih.gov This inhibition of HDAC activity is linked to the degradation of the Her2 protein in breast cancer cells, demonstrating a clear mechanism for its tumor-suppressive effects. nih.gov By inhibiting the deacetylation of chromatin, dibenzazepines can suppress tumor growth, highlighting their potential as epigenetic modulators in cancer therapy. nih.gov

Inhibition of Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov This pathway's dysregulation is linked to cancer cell proliferation, drug resistance, and recurrence. nih.govmdpi.com Dibenzazepine derivatives have been shown to interfere with this critical pathway. nih.gov The mechanism of inhibition involves binding to the Frizzled (Fz) receptor, which ultimately leads to the inhibition of gene transcription that is dependent on β-catenin. nih.gov By targeting this pathway, dibenzazepines can disrupt a key driver of tumorigenesis. nih.gov

In Vitro Cytotoxicity and Selectivity Against Various Cancer Cell Lines

The direct cytotoxic effect of dibenzazepine derivatives has been quantified against a range of human cancer cell lines. A study on a series of 5H-dibenzo[b,e] nih.govresearchgate.netdiazepin-11(10H)-one derivatives demonstrated significant anti-proliferative activity. nih.gov Compound 9a from this series was particularly potent, with IC50 values indicating strong growth inhibition. nih.gov

Table 1: In Vitro Cytotoxicity of Dibenzodiazepine Derivative 9a

Cancer Cell Line IC50 (μM)
Lung (A549) 0.71
Breast (MDAMB-231) 7.29

Data sourced from a study on 5H-dibenzo[b,e] nih.govresearchgate.netdiazepin-11(10H)-one derivatives. nih.gov

These findings highlight the potential of developing dibenzazepine-based compounds as effective cytotoxic agents against various cancers, including those affecting the liver (HepG2), breast (MCF7), cervix (HeLa), and colon (HCT116).

Antimicrobial Efficacy

Beyond their anticancer properties, derivatives of related heterocyclic structures like dibenzazepines have been evaluated for their antimicrobial capabilities.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Research into compounds with similar core structures, such as dibenzo[b,e]oxepine and dibenzo[b,e]thiepine derivatives, has revealed significant antibacterial activity. researchgate.net These compounds were tested against both Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli. researchgate.net

One study found that while dibenzo[b,e]oxepine derivatives showed low to moderate activity, the replacement of the oxygen atom with sulfur to create dibenzo[b,e]thiepine derivatives significantly enhanced antimicrobial efficacy against all tested strains. researchgate.net Similarly, newly synthesized benzoxazepindiones have demonstrated significant antimicrobial activity at various concentrations against both Gram-positive (Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. ijcce.ac.ir

Table 2: Antimicrobial Activity of Dibenzo[b,e]thiepine Derivatives

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus (MRSA) Gram-Positive 25-50

Data reflects the activity of the most potent dibenzo[b,e]thiepine derivatives tested. researchgate.net

This evidence suggests that the dibenzazepine scaffold and its bioisosteres are promising structures for the development of new antibacterial agents.

Antifungal Activity Against Fungal Pathogens

While direct studies on the antifungal activity of this compound are not extensively documented, the broader class of azepine and imidazole (B134444) derivatives, to which it is structurally related, has demonstrated notable antifungal properties. Research into novel 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts has shown that these compounds exhibit activity against various fungal pathogens. For instance, certain derivatives have displayed significant minimum inhibitory concentrations (MIC) against Candida albicans and Cryptococcus neoformans. Specifically, some compounds showed MIC values of 32 μg/mL against C. albicans, while others were effective against C. neoformans with MIC values in the range of 8–16 μg/mL. The combination of the imidazole ring with other heterocyclic systems is a promising strategy in the development of new molecules with potent antifungal activity. This suggests that the dibenzazepine scaffold could be a valuable framework for the design of novel antifungal agents.

Antioxidant Activity and Free Radical Scavenging

The potential for dibenzazepine derivatives to act as antioxidants and scavenge free radicals is an area of growing interest. While specific studies on this compound are limited, research on related heterocyclic compounds, such as 1,5-benzodiazepines, has indicated significant free radical scavenging activity. In one study, certain 2-(p-hydroxyphenyl)-4-(substituted-phenyl)-1H-1,5–benzodiazepine (B76468) derivatives exhibited potent antioxidant effects, with scavenging activities ranging from 41.33% to 68.3% compared to the standard ascorbic acid (79.73%). The structure-activity relationship (SAR) analysis revealed that the nature of substitution on the phenyl moiety of the 1,5-benzodiazepine ring plays a crucial role in its biological activity. These findings suggest that the dibenzazepine structure may also possess intrinsic antioxidant properties, warranting further investigation into its capacity to mitigate oxidative stress.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase)

Dibenzazepine derivatives have emerged as promising candidates for enzyme inhibition, particularly targeting xanthine oxidase (XO). Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout and hyperuricemia. A recent review highlighted the synthesis of new hybrids of 10,11-dihydro-5H-dibenzo[b,f]azepine triazoles as potent xanthine oxidase inhibitors. Kinetic studies of related heterocyclic compounds have often shown a mixed-type inhibition mechanism, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Heterocyclic Compounds

Compound Class Example Compound IC50 (µM) Inhibition Type Reference
Thiazole-5-carboxylic acid derivative Compound 11 0.45 Mixed-type
Chalcone derivative Compound 12 0.121 Not specified
Dihydroxy-substituted chalcone Compound 1 0.102 Mixed-type
Dihydroxy-substituted chalcone Compound 2 0.064 Mixed-type
Digallic acid Compound 4 1.04 Not specified

The data in Table 1, showcasing the potent inhibitory activity of various heterocyclic structures against xanthine oxidase, underscores the potential of the dibenzazepine scaffold in this therapeutic area.

Nucleic Acid Binding Interactions (e.g., DNA Binding)

Other Reported Biological Activities (e.g., Antiviral, Anti-insecticidal, Vasopressin (AVP) Antagonism, Antihypertensive, Anti-ischaemic)

The dibenzazepine framework is associated with a wide array of other significant biological activities.

Antiviral Activity: The dibenzazepine class of compounds has been investigated for its antiviral potential. A 1969 study reported on the synthesis and biological properties of dibenzazepine derivatives, noting their potential as antiviral agents. More recent research on other heterocyclic systems, such as quinoline (B57606) derivatives, has identified compounds with potent activity against viruses like HIV-1 and Dengue virus. This suggests that the dibenzazepine scaffold could be a valuable starting point for the development of new antiviral drugs.

Anti-insecticidal Activity: The dibenzazepine ring system has been noted for its potential anti-insecticidal properties. While specific studies on this compound are scarce, research into other heterocyclic compounds has led to the development of effective insecticides. For instance, diacylhydrazine and acylhydrazone derivatives have shown high insecticidal activity against various lepidopteran pests. This highlights the potential for developing novel insecticides based on the dibenzazepine structure.

Vasopressin (AVP) Antagonism: Benzazepine and benzodiazepine derivatives have been identified as potent antagonists of the vasopressin V2 receptor. Vasopressin antagonists are used to treat conditions like hyponatremia and polycystic kidney disease. The structural similarity of dibenzazepines to these compounds suggests that they could also exhibit vasopressin receptor antagonism, offering a potential therapeutic avenue for related disorders.

Antihypertensive Activity: The potential of dibenzazepine derivatives as antihypertensive agents is another area of interest. Benzodiazepines have been reviewed for their antihypertensive effects. Furthermore, studies on various antihypertensive drug classes have shown that angiotensin II receptor blockers (ARBs) and calcium channel blockers (CCBs), which can include benzazepine structures, are effective in reducing cardiovascular risk in hypertensive patients.

Anti-ischaemic Activity: A novel benzazepine calcium antagonist, SQ 31,486, has demonstrated significant anti-ischemic activity. This compound was found to be a selective calcium channel blocker that protects the ischemic myocardium. In a model of pacing-induced myocardial ischemia, it reduced ST-segment elevation by approximately 50%. This finding suggests that dibenzazepine derivatives could be developed as therapeutic agents for ischemic heart disease.

Table 2: Summary of Other Reported Biological Activities of Dibenzazepine and Related Derivatives

Activity Compound Class/Derivative Key Findings
Antiviral Dibenzazepines, Quinolines Potential as antiviral agents against various viruses.
Anti-insecticidal Diacylhydrazines, Acylhydrazones High activity against lepidopteran pests.
Vasopressin (AVP) Antagonism Benzazepines, Benzodiazepines Potent antagonism of the V2 receptor.
Antihypertensive Benzodiazepines, Benzazepines (as CCBs) Reduction of cardiovascular risk.
Anti-ischaemic Benzazepine (SQ 31,486) Protection of the myocardium from ischemic damage.

Structure Activity Relationships Sar and Rational Drug Design

Elucidation of Key Structural Motifs and Pharmacophores for Biological Potency

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. Extensive research has been dedicated to defining the pharmacophores of various dibenzazepine-based drugs, which typically involve the tricyclic core, a specific substitution pattern on the azepine ring, and the presence of a carboxamide or other functional groups.

However, for Dibenzazepine-10,11-dione specifically, there is a notable absence of studies delineating its key structural motifs and pharmacophores for any particular biological potency. The introduction of the two ketone groups at the 10 and 11 positions drastically alters the geometry and electronic distribution of the central azepine ring compared to its parent compounds. This structural modification would fundamentally change its interaction with biological targets. Without dedicated biological screening and SAR studies, any proposed pharmacophore for this compound would be purely speculative.

Impact of Substituent Patterns on Pharmacological Profiles

The pharmacological profile of a drug molecule can be finely tuned by modifying its substituent patterns. For the broader class of dibenzazepines, the addition of various substituents to the aromatic rings or the azepine nitrogen has been shown to modulate their anticonvulsant, antidepressant, and other activities.

Computational Approaches in SAR Studies and Lead Optimization (e.g., Molecular Docking)

In modern drug discovery, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are invaluable tools for predicting the interaction of a ligand with a biological target and for optimizing lead compounds. These approaches can provide insights into binding modes, predict biological activity, and guide the design of new analogs.

A thorough search of public databases and scientific literature reveals no specific molecular docking or other computational SAR studies that have been performed on this compound. While the parent dibenzazepine (B1670418) scaffold has been the subject of numerous computational investigations, this specific dione (B5365651) derivative appears to have been overlooked by the computational chemistry community, likely due to the lack of known biological targets or significant biological activity data to validate such models.

Strategies for Drug Repurposing Utilizing the Dibenzazepine Scaffold

Drug repurposing, the process of identifying new therapeutic uses for existing or failed drugs, is a highly effective strategy in pharmaceutical research. The dibenzazepine scaffold, with its proven safety and diverse biological activities, represents an attractive starting point for such endeavors. For instance, recent research has explored the repurposing of dibenzazepine carboxamides for cancer therapy.

However, when focusing specifically on this compound, there is no available information to suggest any active efforts or strategies for its repurposing. As it is primarily documented as an impurity, its potential as a standalone therapeutic agent has not been a subject of investigation. The initial step in any repurposing effort would be a broad biological screening of the compound to identify any potential "hits," a step that, according to available data, has not been undertaken or at least not been publicly disclosed.

Pharmacokinetics and Metabolism of Dibenzazepine Derived Therapeutic Agents

Absorption, Distribution, and Elimination Characteristics

The pharmacokinetic profiles of dibenzazepine (B1670418) derivatives like carbamazepine (B1668303) and oxcarbazepine (B1677851) are characterized by variable absorption, wide distribution throughout the body, and elimination primarily through hepatic metabolism.

Absorption: Carbamazepine is absorbed slowly and erratically from the gastrointestinal tract following oral administration. nih.gov Peak plasma concentrations are typically reached within 4 to 8 hours, though this can be delayed. nih.gov The bioavailability of carbamazepine is estimated to be between 75% and 85%. nih.gov In contrast, oxcarbazepine is rapidly and almost completely absorbed after oral administration and is quickly converted to its active metabolite, 10-monohydroxy derivative (MHD). nih.govmedrxiv.org Food has been shown to have no significant effect on the rate and extent of absorption of oxcarbazepine. dntb.gov.ua

Distribution: Both carbamazepine and oxcarbazepine are widely distributed throughout the body. The apparent volume of distribution for carbamazepine ranges from 0.79 to 1.4 L/kg. nih.gov It is approximately 75-80% bound to plasma proteins. nih.gov Higher concentrations of carbamazepine are found in the liver and kidneys compared to the lungs and brain. nih.gov The active metabolite of oxcarbazepine, MHD, has an apparent volume of distribution of 49 L and is about 40% bound to plasma proteins, mainly albumin. dntb.gov.ua

Elimination: The elimination of these compounds is predominantly through hepatic metabolism, with subsequent renal excretion of the metabolites. Carbamazepine has a mean elimination half-life of 35 to 40 hours after a single dose, which decreases to 12 to 17 hours with repeated dosing due to auto-induction of its own metabolism. nih.gov After a single oral dose, about 72% of the dose is excreted in the urine, primarily as metabolites, with only a small fraction as unchanged drug. nih.gov Oxcarbazepine has a short plasma half-life of about 2 hours, while its active metabolite MHD has a longer half-life of approximately 9 hours. dntb.gov.ua Over 95% of an administered dose of oxcarbazepine is excreted in the urine, with the majority being in the form of MHD glucuronides and unchanged MHD. dntb.gov.ua

Pharmacokinetic Parameter Carbamazepine Oxcarbazepine (as MHD)
Bioavailability 75-85% nih.gov>95% nih.gov
Time to Peak Plasma Concentration (Tmax) 4-8 hours nih.gov4.5 hours dntb.gov.ua
Volume of Distribution (Vd) 0.79-1.4 L/kg nih.gov49 L dntb.gov.ua
Plasma Protein Binding 75-80% nih.gov~40% dntb.gov.ua
Elimination Half-life 35-40 hours (single dose), 12-17 hours (multiple doses) nih.gov~9 hours dntb.gov.ua
Primary Route of Elimination Hepatic metabolism, renal excretion of metabolites nih.govHepatic metabolism, renal excretion of metabolites dntb.gov.ua

Identification and Characterization of Major and Minor Metabolic Pathways

The biotransformation of dibenzazepine derivatives is complex, involving multiple enzymatic pathways that lead to the formation of both active and inactive metabolites.

Carbamazepine: The primary metabolic pathway for carbamazepine is the conversion to its pharmacologically active metabolite, carbamazepine-10,11-epoxide. nih.govfip.org This epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-trans-diol. nih.gov Minor metabolic pathways include aromatic hydroxylation to form various hydroxy metabolites, such as 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine. fip.org These can then undergo further oxidation to potentially reactive quinone-type metabolites. nih.gov Glucuronidation also plays a role in the metabolism of carbamazepine. nih.gov

Oxcarbazepine: Unlike carbamazepine, oxcarbazepine undergoes rapid and extensive metabolism via cytosolic aldo-keto reductases to its active 10-monohydroxy metabolite (MHD). dntb.gov.uascispace.com MHD is the major circulating entity and is responsible for the majority of the therapeutic effect. dntb.gov.ua MHD itself is primarily eliminated through glucuronidation. scispace.com A smaller fraction of MHD is oxidized to the inactive 10,11-dihydroxy derivative (DHD). mdpi.com

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation (e.g., CYP3A4, CYP2C8, CYP3A5, CYP2B6)

The metabolism of many dibenzazepine derivatives is heavily reliant on the cytochrome P450 (CYP) enzyme system, which can lead to significant drug-drug interactions.

Carbamazepine: The epoxidation of carbamazepine to its active metabolite is primarily catalyzed by CYP3A4 . nih.govnih.gov Other CYP enzymes, including CYP2C8 and CYP3A5 , also contribute to a lesser extent to this pathway. nih.govfip.org The formation of the minor hydroxylated metabolites involves several CYP enzymes, with CYP2B6 and CYP3A4 being the major catalysts for the formation of 3-hydroxycarbamazepine. fip.orgnih.gov Carbamazepine is a potent inducer of several CYP enzymes, including CYP3A4 and CYP2B6, which leads to the auto-induction of its own metabolism and the increased metabolism of other co-administered drugs. nih.govresearchgate.net

Oxcarbazepine: In contrast to carbamazepine, the metabolism of oxcarbazepine is less dependent on the CYP450 system. nih.gov The primary metabolic step, the reduction to MHD, is carried out by cytosolic reductases. scispace.com However, oxcarbazepine and its active metabolite can have some influence on CYP enzymes. Oxcarbazepine is a weak inducer of CYP3A4 and a weak inhibitor of CYP2C19. This reduced reliance on CYP-mediated metabolism generally results in a lower potential for drug-drug interactions compared to carbamazepine. nih.gov

Enzyme Role in Carbamazepine Metabolism Role in Oxcarbazepine Metabolism
CYP3A4 Major enzyme in the formation of the active metabolite, carbamazepine-10,11-epoxide. nih.govnih.gov Carbamazepine is a potent inducer of CYP3A4. nih.govWeak inducer.
CYP2C8 Contributes to the formation of carbamazepine-10,11-epoxide. nih.govfip.orgNot a major pathway.
CYP3A5 May play a role in carbamazepine metabolism. nih.govfip.org The CYP3A5*3 genotype has been shown to influence carbamazepine concentrations.Not a major pathway.
CYP2B6 Involved in the formation of 3-hydroxycarbamazepine. fip.orgnih.gov Carbamazepine induces CYP2B6. nih.govNot a major pathway.

Cross-Species Metabolic Comparisons and In Vitro-In Vivo Extrapolation

Studies comparing the metabolism of dibenzazepine derivatives across different species have revealed both similarities and notable differences, which are important for the preclinical development and extrapolation of data to humans.

Carbamazepine: In vitro studies using liver microsomes have shown that the epoxidation of carbamazepine occurs in both human and rat livers. dntb.gov.ua However, the activity of the enzymes involved can vary between species. For instance, in rabbits, the CYP3A subfamily appears to be primarily responsible for carbamazepine metabolism. nih.gov

Oxcarbazepine: Significant species-specific differences have been observed in the metabolism of oxcarbazepine. dntb.gov.ua In humans, the reduction to MHD is the predominant pathway, whereas in rats, this process appears to be less significant, with hydroxylation playing a more prominent role. This difference in metabolic pathways can affect the pharmacokinetic profile and toxicity of the drug in different species. dntb.gov.ua For example, long-term studies in rats and dogs have shown reversible, dose-dependent increases in liver weight, a toxicity that may not be directly generalizable to humans due to these metabolic differences. dntb.gov.ua

The correlation between in vitro dissolution data and in vivo pharmacokinetic data (in vitro-in vivo correlation or IVIVC) has been explored for carbamazepine to aid in formulation development and ensure bioequivalence. nih.gov

Implications of Metabolism for Efficacy and Safety Profiles

The metabolic pathways of dibenzazepine derivatives have significant implications for their therapeutic efficacy and safety profiles, including the potential for drug interactions and the generation of reactive metabolites.

Safety: The formation of reactive metabolites is a key safety concern for some dibenzazepine derivatives. The epoxide metabolite of carbamazepine has been associated with toxicity. nih.gov Furthermore, the minor metabolic pathways of carbamazepine can lead to the formation of reactive iminoquinone and radical species, which are thought to play a role in idiosyncratic adverse drug reactions, such as hypersensitivity reactions. fip.org The different metabolic profile of oxcarbazepine, which largely avoids the formation of an epoxide intermediate, is associated with a lower incidence of certain adverse effects compared to carbamazepine. nih.gov However, both drugs can be associated with hyponatremia. dntb.gov.ua

Advanced Research Applications and Future Directions for Dibenzazepine 10,11 Dione

Optoelectronic and Materials Science Applications

The rigid, conjugated structure of the dibenzazepine (B1670418) core makes it an attractive scaffold for the development of novel organic materials with valuable electronic and photophysical properties. Research in this area focuses on harnessing this molecular framework for applications in electronic devices and advanced materials.

Development of Bifunctional Dipolar Electroluminescent Templates

Dibenzazepine-10,11-dione serves as a key reagent in the chemical preparation of bifunctional dipolar electroluminescent templates. These templates are designed for specific use in optoelectronic applications, where the controlled arrangement of molecules is crucial for device performance. The inherent properties of the dibenzazepine structure are foundational to creating these specialized materials.

Exploration as Photoactive and Electroactive Materials (e.g., Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells)

While this compound itself is not directly incorporated into final devices, its molecular framework is of significant interest. Derivatives of the closely related 10,11-dihydro-5H-dibenzo[b,f]azepine have been successfully designed and synthesized as novel host materials for use in highly efficient green and red organic light-emitting diodes (OLEDs). These materials exhibit excellent thermal stability and suitable energy levels for OLED applications. This suggests that the core dibenzazepine structure, from which the dione (B5365651) is derived, is a promising platform for creating new photoactive and electroactive materials.

Application in Nonlinear Optics

The field of nonlinear optics (NLO) leverages materials that can alter the properties of light, an area where organic molecules with specific electronic characteristics are of great interest. π-conjugated polymers that feature donor-acceptor architectures are often investigated for their NLO properties. While the potential for molecules with the dibenzazepine backbone exists within this field, direct applications or detailed studies of this compound specifically for nonlinear optics are not extensively documented in current research literature.

Methodological Advances in Analytical Chemistry

In the realm of analytical science, particularly within the pharmaceutical industry, this compound plays a critical role. Its presence as an impurity in active pharmaceutical ingredients (APIs) necessitates precise and reliable methods for its detection and quantification.

Development of Analytical Methods for Detection and Quantification of this compound and its Metabolites

The detection and quantification of dibenzazepine-related compounds, including impurities and metabolites of parent drugs like Carbamazepine (B1668303) and Oxcarbazepine (B1677851), are commonly achieved using advanced chromatographic techniques. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a standard method. For greater sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, which allows for the accurate measurement of these compounds in complex matrices such as human plasma.

While specific validated methods for this compound are established for its role as an impurity, detailed research on the metabolic pathways and subsequent detection of its own specific metabolites is limited. The analytical methods developed for parent drugs provide a strong foundation for such future investigations.

Table 1: Analytical Methods for Related Dibenzazepine Compounds
Analyte(s)TechniqueMatrixKey FindingsReference
Oxcarbazepine (OXC) and 10,11-dihydro-10-hydroxycarbamazepine (MHD)HPLC-MS/MSHuman PlasmaA fast and sensitive method with a lower limit of quantification of 20 ng/ml for OXC and 40 ng/ml for MHD.
10,11-dihydro-10-hydroxy-carbamazepine (MHD)HPLC with UV detectionSerum/PlasmaA simple and effective method with a linearity range from 1.0 to 50.0 µg/mL.
Carbamazepine and five of its metabolitesLC-MS/MSAqueous Environmental SamplesA method for simultaneous analysis, validated in wastewater and surface water.
Multiple antiepileptic drugs and metabolites including Carbamazepine and OxcarbazepineHPLC-UVHuman PlasmaA method for simultaneous quantification of six antiepileptic drugs and their main metabolites.

Utility as Reference Standards and Impurity Markers in Pharmaceutical Analysis

This compound is recognized as a significant impurity in the synthesis and degradation of the pharmaceutical drug Oxcarbazepine. As such, its primary application in analytical chemistry is its use as a certified reference standard or a pharmaceutical analytical impurity (PAI).

Regulatory bodies require pharmaceutical manufacturers to identify and control the levels of such impurities in their products to ensure safety and efficacy. The availability of high-purity this compound as a reference material is essential for:

Method Validation: To validate analytical methods (like HPLC) intended to quantify impurities in the final drug product.

Quality Control: For routine testing of batches of Oxcarbazepine to ensure that the level of the this compound impurity does not exceed specified limits.

Stability Studies: To monitor the formation of this compound over time as a degradation product.

Organizations such as the United States Pharmacopeia (USP) provide this compound as an analytical material for these purposes.

Table 2: Compound Identifiers and Status
IdentifierValue
Chemical Name5H-Dibenz[b,f]azepine-10,11-dione
SynonymsDibenzazepinodione, Oxcarbazepine EP Impurity D
CAS Number19579-83-0
Molecular FormulaC₁₄H₉NO₂
StatusPharmaceutical Analytical Impurity, Reference Standard

Innovative Screening and Assay Methodologies

The discovery of novel biological activities and the characterization of molecular interactions for dibenzazepine derivatives are increasingly reliant on sophisticated screening and assay techniques. These methods allow for rapid and precise evaluation of a compound's potential.

Receptor binding assays are a cornerstone of pharmacological research, enabling the quantification of a ligand's affinity for a specific receptor. The use of radiolabeled compounds is a well-established and powerful tool for these studies. In this method, a radioactive isotope, such as Iodine-125 (¹²⁵I) or Tritium (³H), is incorporated into the structure of a derivative compound.

This technique has been successfully applied to benzodiazepines, which are structurally related to dibenzazepines, to study their interaction with GABA-A receptors. For instance, the radioiodinated ligand [¹²⁵I]2'-Iododiazepam has been used to assay benzodiazepine (B76468) receptor binding, demonstrating high affinity and specificity that correlates well with established ligands like [³H]diazepam nih.gov. These radioligand displacement assays provide critical information on the binding of a compound to a specific site nih.gov. The principles of these assays are directly applicable to the study of this compound derivatives. By developing radiolabeled versions of these molecules, researchers can:

Determine the binding affinity (Kd) of the compounds to various receptors.

Characterize the density of target receptors in different tissues.

Perform competition assays to screen other non-labeled compounds for their ability to bind to the same receptor.

This methodology is crucial for identifying and optimizing lead compounds that exhibit high selectivity and affinity for a desired biological target.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. This approach is instrumental in the initial stages of drug discovery for identifying "hits" from large chemical libraries. For a versatile scaffold like dibenzazepine, HTS can uncover previously unknown therapeutic applications.

The process involves automated assays that measure the effect of a compound on a specific biological target, such as an enzyme or a cell-based pathway. For example, hybrid compounds linking dibenzazepine and isoxazole (B147169) have been screened for their potential as inhibitors of urease and tyrosinase enzymes, revealing promising candidates for treating ulcers and skin diseases nih.gov. Molecular docking simulations are often used in conjunction with HTS to understand the structure-activity relationship and the mechanism of interaction, corroborating the experimental results nih.gov. By screening this compound and its analogues against a wide array of biological targets, researchers can efficiently identify novel activities and pave the way for new therapeutic developments.

Translational Research and Therapeutic Development Outlook

The unique tricyclic structure of the dibenzazepine system allows it to interact with a wide range of biological targets, making it a privileged scaffold in medicinal chemistry nih.gov. This versatility is driving research into new therapeutic areas beyond its traditional use in treating epilepsy and mood disorders.

The dibenzazepine framework is associated with a broad spectrum of pharmacological activities. rsyn.orgrsyn.org While established drugs like Carbamazepine and Oxcarbazepine are primarily used as anticonvulsants and mood stabilizers by targeting voltage-gated sodium channels nih.gov, the core dibenzazepine structure has shown potential in several other therapeutic areas.

Research has highlighted the impressive biological activity of compounds with the dibenzo[b,f]azepine scaffold, including anticancer, anti-inflammatory, antiviral, and vasopressin antagonist activities nih.govrsyn.orgrsyn.org. This suggests that derivatives of this compound could be developed to target a variety of diseases. The exploration of these activities is a key focus of current drug discovery efforts.

Potential Therapeutic AreaUnderlying Biological ActivitySupporting Evidence
OncologyAnticancer propertiesStudies on various dibenzazepine derivatives have shown potential efficacy against cancer. rsyn.orgrsyn.org
Inflammatory DisordersAnti-inflammatory effectsThe dibenzo[b,f]azepine scaffold is known to possess anti-inflammatory features. nih.gov
Infectious DiseasesAntiviral activityCertain derivatives have demonstrated potential as antiviral agents. rsyn.orgrsyn.org
Dermatology / UlcersEnzyme inhibition (urease, tyrosinase)Hybrid compounds have shown inhibitory potential against enzymes linked to ulcers and skin conditions. nih.gov

The path from a promising chemical scaffold to a clinically approved drug is fraught with challenges, but the dibenzazepine framework also presents significant opportunities.

Challenges:

Complexity and Cost: Developing new drugs is a complex, costly, and time-consuming process nih.gov. The synthesis of structurally diverse dibenzazepine analogs can be intricate nih.gov.

Preclinical Models: A major hurdle in drug development, particularly for brain disorders, is the scarcity of optimal preclinical models that can accurately predict efficacy in human trials esmed.org.

Regulatory Hurdles: Meeting the stringent requirements of regulatory authorities is a crucial and complex step in any drug discovery program researchgate.net.

Blood-Brain Barrier: For neurological indications, ensuring that a drug can effectively cross the blood-brain barrier remains a significant challenge esmed.org.

Opportunities:

Proven Scaffold: The dibenzazepine core is a well-established pharmacophore present in several successful drugs. This history provides a solid foundation for developing new therapeutic agents nih.govrsyn.org.

Structural Versatility: The distinctive three-dimensional configuration of the dibenzazepine system enables interaction with a wide array of biological targets, offering the potential to address many different medical conditions nih.gov.

Drug Repurposing: Given the established safety profiles of existing dibenzazepine drugs, there is an opportunity to repurpose these compounds for new indications, such as cancer therapy, which can accelerate the development timeline nih.gov.

Multi-Target Drugs: The development of hybrid compounds that can act on multiple targets shows promise for treating complex, polygenic diseases nih.gov.

The continued exploration of the dibenzazepine scaffold, aided by modern screening technologies and a deeper understanding of its pharmacological potential, holds considerable promise for the future of therapeutic development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dibenzazepine-10,11-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely used synthesis involves the oxidation of oxcarbazepine (5H-dibenzo[b,f]azepine) with selenium dioxide (SeO₂) in refluxing dioxane. The reaction is monitored via TLC (SiO₂, CH₂Cl₂/EtOH 95:5; Rf = 0.27–0.56), and yields up to 90% are achieved after 7 hours under vigorous stirring . Key optimization strategies include controlling the stoichiometric ratio of SeO₂ (2.5 equivalents) and ensuring anhydrous conditions to minimize side reactions. Alternative routes may involve photochemical or catalytic oxidation, but these require further validation.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • TLC : Used for monitoring reaction progress (e.g., dichloromethane/ethanol 95:5) .
  • Spectroscopy :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the diketone structure via deshielded carbonyl signals (δ ~180–190 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₄H₉NO₂; MW 223.23) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated in related phenanthrene-dione systems .

Q. What are the key considerations for ensuring purity and stability of this compound during storage?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes SeO₂ residues .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent diketone degradation or hygroscopic absorption .
  • Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) assess degradation kinetics.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during this compound synthesis?

  • Methodological Answer :

  • Reproducibility Checks : Validate stoichiometry (e.g., SeO₂ excess may form selenium-containing byproducts) and reaction time .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, overoxidation may yield quinone derivatives, detectable via UV-Vis (λmax ~300 nm) .
  • Computational Modeling : DFT calculations predict reaction pathways and intermediate stability, aiding in mechanistic troubleshooting.

Q. What advanced spectroscopic or computational methods elucidate the electronic structure of this compound?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Probes carbonyl oxygen electron environments (binding energy ~531 eV for C=O) .
  • TD-DFT Simulations : Predict UV-Vis absorption spectra and compare with experimental data to validate frontier molecular orbitals .
  • Solid-State NMR : Resolves polymorphism effects, critical for pharmaceutical crystallization studies.

Q. How do structural modifications of this compound influence its reactivity and potential pharmacological activity?

  • Methodological Answer :

  • Derivatization Strategies :
  • N-Alkylation : Introduce substituents at the azepine nitrogen to modulate lipophilicity (e.g., methyl or aryl groups) .
  • Ring Expansion : Synthesize dibenzo[b,f]oxepin analogs via annulation reactions to explore anti-inflammatory or neuroprotective activity .
  • Activity Screening : Use in vitro assays (e.g., COX-2 inhibition or neuronal cell viability tests) paired with QSAR modeling to correlate substituent effects with bioactivity .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Detailed kinetic analysis of SeO₂-mediated oxidation to optimize green chemistry alternatives.
  • Biological Profiling : Expand in vivo pharmacokinetic studies to assess blood-brain barrier penetration and metabolite identification.
  • Computational Databases : Develop open-access spectral libraries for dibenzazepine derivatives to accelerate structural validation.

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.